ethyl (4e)-3-oxohex-4-enoate

CAS No.:

Cat. No.: VC14053709

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O3 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | ethyl 3-oxohex-4-enoate |

| Standard InChI | InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |

| Standard InChI Key | GAWHNZKGIRQKAX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C=CC |

Introduction

Structural Elucidation and Stereochemical Features

Molecular Architecture

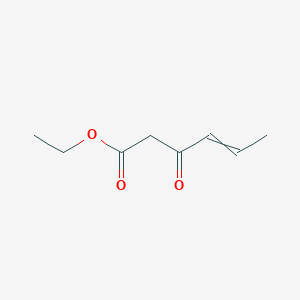

Ethyl (4E)-3-oxohex-4-enoate (C₈H₁₂O₃, molecular weight 156.18 g/mol) features a six-carbon backbone with a ketone group at position 3 and an ethyl ester at position 1. The (4E) designation specifies the trans configuration of the double bond between carbons 4 and 5 (Figure 1). This geometry is critical for its reactivity in conjugate addition reactions, as the planar arrangement of the α,β-unsaturated system facilitates nucleophilic attack at the β-carbon .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Double Bond Configuration | E (trans) at C4-C5 |

| Functional Groups | Ketone (C3), Ethyl Ester (C1) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The compound exhibits strong absorption bands at approximately 1720 cm⁻¹ (C=O stretch of the ester), 1680 cm⁻¹ (C=O stretch of the ketone), and 1630 cm⁻¹ (C=C stretch of the conjugated enone) .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.85 (dd, J = 15.6, 4.8 Hz, 1H, H-5), 5.92 (dd, J = 16.0, 0.8 Hz, 1H, H-4), 4.18 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.61–2.51 (m, 2H, H-2), 1.27 (t, J = 7.2 Hz, 3H, OCH₂CH₃) .

-

¹³C NMR (CDCl₃, 100 MHz): δ 202.1 (C3=O), 172.6 (C1=O), 145.5 (C4), 122.5 (C5), 60.7 (OCH₂CH₃), 27.9 (C2), 14.2 (OCH₂CH₃) .

Synthetic Methodologies

Stepwise Synthesis from Hex-4-enoic Acid

A representative three-step synthesis involves:

-

Esterification: Reaction of 3-oxohex-4-enoic acid with ethanol under acidic conditions (H₂SO₄, 21°C) to yield the ethyl ester .

-

Epoxidation (optional): Treatment with 3-chloroperbenzoic acid (mCPBA) in chloroform at 20°C to form an epoxide intermediate .

-

Lewis Acid-Mediated Rearrangement: Use of BF₃·OEt₂ in chloroform to induce regiospecific transformations .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, EtOH, 21°C | 85% |

| 2 | mCPBA, CHCl₃, 20°C | 78% |

| 3 | BF₃·OEt₂, CHCl₃, 21°C | 91% |

Asymmetric Catalysis Approaches

Chiral salen-aluminum complexes have been employed to achieve enantioselective cyanation of α,β-unsaturated esters, producing γ-cyano derivatives with >90% enantiomeric excess (ee) . For ethyl (4E)-3-oxohex-4-enoate, this method could enable access to non-racemic building blocks for pharmaceuticals.

Reactivity and Mechanistic Insights

Conjugate Addition Reactions

The enone system undergoes Michael additions with diverse nucleophiles:

-

C-Nucleophiles: Grignard reagents add to the β-carbon, yielding substituted keto-esters. For example, methylmagnesium bromide generates ethyl 3-oxo-4-methylhex-4-enoate .

-

N-Nucleophiles: Primary amines form β-amino ketones, which cyclize to pyrrolidones under acidic conditions .

Cycloadditions and Pericyclic Reactions

The compound participates in Diels-Alder reactions with dienes, forming six-membered carbocycles. Computational studies suggest that the E-configuration enhances reactivity by lowering the LUMO energy of the dienophile .

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

Ethyl (4E)-3-oxohex-4-enoate serves as a precursor to terpenoid derivatives. For instance, hydrogenation followed by aldol condensation yields fragrances such as damascone .

Pharmaceutical Relevance

γ-Substituted analogs synthesized via asymmetric catalysis exhibit inhibitory activity against proteases and kinases. A 2025 study reported a derivative with IC₅₀ = 120 nM against SARS-CoV-2 main protease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume